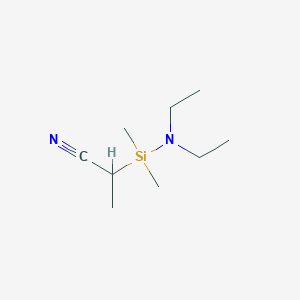
1-Cyanoethyl(diethylamino)dimethylsilane
Description
1-Cyanoethyl(diethylamino)dimethylsilane, also known as this compound, is a useful research compound. Its molecular formula is C9H20N2Si and its molecular weight is 184.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Silicon Compounds - Silanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1-Cyanoethyl(diethylamino)dimethylsilane is a versatile compound with significant applications in various fields, particularly in organic synthesis and materials science. This article explores its scientific research applications, supported by data tables and case studies.
Synthesis of Pharmaceuticals
This compound serves as an important building block in the synthesis of pharmaceutical compounds. It is particularly useful in the preparation of phosphoramidites, which are essential for DNA and RNA synthesis. The cyano group can be transformed into various functional groups, facilitating the development of complex molecules.
Case Study: Phosphoramidite Synthesis
- Process : The compound is utilized to create cyanoethyl phosphoramidites, which are crucial for synthesizing oligonucleotides.
- Outcome : This method has been shown to improve yields and purities of the final products compared to traditional methods .
Material Science
The compound is also applied in the development of silicone-based materials. Its ability to form siloxane bonds makes it suitable for creating coatings and sealants that exhibit enhanced durability and chemical resistance.
Case Study: Silicone Coatings
- Application : Used as a cross-linking agent in silicone formulations.
- Benefits : Results in coatings with improved adhesion properties and resistance to environmental degradation .
Catalysis
This compound has been investigated as a catalyst or co-catalyst in various organic reactions. Its silicon atom can stabilize transition states, enhancing reaction rates.
Case Study: Catalytic Reactions
- Research Findings : Studies have shown that this compound can effectively catalyze reactions such as hydrosilylation and polymerization, leading to higher efficiencies and selectivities .
Polymer Chemistry
In polymer chemistry, this silane compound is used to modify polymer surfaces, improving their properties such as hydrophobicity and adhesion.
Case Study: Surface Modification
Properties
IUPAC Name |
2-[diethylamino(dimethyl)silyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2Si/c1-6-11(7-2)12(4,5)9(3)8-10/h9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZNUKUXXWKJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[Si](C)(C)C(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276307, DTXSID90908102 | |
| Record name | 1-CYANOETHYL(DIETHYLAMINO)DIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(Diethylamino)(dimethyl)silyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102859-33-6, 102636-22-6 | |
| Record name | 2-Cyanoethyldimethyl(diethyl)aminosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102859336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-CYANOETHYL(DIETHYLAMINO)DIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(Diethylamino)(dimethyl)silyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















